molecular formula C19H21NO5S2 B2755928 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1448123-92-9

1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2755928
CAS No.: 1448123-92-9
M. Wt: 407.5
InChI Key: IOMCWKQKXWFVIJ-UHFFFAOYSA-N
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Description

1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound featuring a pyrrolidine ring, phenylsulfonyl groups, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenylsulfonyl groups through sulfonylation reactions. The final step involves the attachment of the ethanone group via acylation reactions.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions such as temperature, pressure, and reagent concentration, which is crucial for the synthesis of complex molecules.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)propanone: Similar structure with a propanone group instead of ethanone.

    1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)butanone: Contains a butanone group, offering different reactivity and biological activity.

Uniqueness: 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Biological Activity

1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of 330.4 g/mol. Its structure includes a pyrrolidine ring, phenylsulfonyl groups, and an ethanone moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H18N2O3SC_{17}H_{18}N_{2}O_{3}S
Molecular Weight330.4 g/mol
CAS Number1448052-22-9

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets and receptors. The phenylsulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the pyrrolidine and pyridine moieties enhance binding affinity through hydrophobic and π-π interactions, leading to modulation of receptor functions and inhibition of cellular pathways involved in disease processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Case Study:
A study evaluated the compound's effects on human colon cancer cell lines (HCT116). Treatment with varying concentrations (5–20 µM) resulted in a significant reduction in cell viability, correlating with increased levels of reactive oxygen species (ROS) and activation of apoptotic markers such as caspases .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models. It appears to modulate the NF-kB signaling pathway, which plays a crucial role in inflammation.

Research Findings:
In a controlled experiment, cells treated with the compound exhibited reduced expression of TNF-alpha and IL-6 compared to untreated controls. This suggests its potential utility in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate bioavailability and favorable metabolic stability, although further research is needed to elucidate its pharmacokinetic parameters fully.

Properties

IUPAC Name

1-[4-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S2/c1-15(21)16-9-11-19(12-10-16)27(24,25)20-13-5-6-17(20)14-26(22,23)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMCWKQKXWFVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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